molecular formula C19H28N2O4 B5777433 1-(3,5-dimethoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide

1-(3,5-dimethoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide

Cat. No.: B5777433
M. Wt: 348.4 g/mol
InChI Key: PDUKTCSJIIYJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-dimethoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a 3,5-dimethoxybenzoyl group and an N-(2-methylpropyl) carboxamide group. Its distinct structure imparts specific chemical and physical properties, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3,5-dimethoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3,5-Dimethoxybenzoyl Group: This step involves the acylation of the piperidine ring with 3,5-dimethoxybenzoyl chloride under suitable reaction conditions, such as the presence of a base like triethylamine.

    Attachment of the N-(2-Methylpropyl) Carboxamide Group: The final step involves the amidation reaction, where the piperidine derivative is reacted with 2-methylpropylamine to form the desired carboxamide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3,5-dimethoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-dimethoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-(3,5-dimethoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide: Lacks the N-(2-methylpropyl) group, which may result in different chemical and biological properties.

    1-(3,5-dimethoxybenzoyl)-N-(2-ethylpropyl)piperidine-4-carboxamide: Contains a different alkyl group, which may affect its reactivity and interactions with biological targets.

    1-(3,5-dimethoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,5-dimethoxybenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-13(2)12-20-18(22)14-5-7-21(8-6-14)19(23)15-9-16(24-3)11-17(10-15)25-4/h9-11,13-14H,5-8,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUKTCSJIIYJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.